5-(5-Bromo-2-furyl)cyclohexane-1,3-dione
CAS No.: 1216614-19-5
Cat. No.: VC2669777
Molecular Formula: C10H9BrO3
Molecular Weight: 257.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216614-19-5 |
|---|---|
| Molecular Formula | C10H9BrO3 |
| Molecular Weight | 257.08 g/mol |
| IUPAC Name | 5-(5-bromofuran-2-yl)cyclohexane-1,3-dione |
| Standard InChI | InChI=1S/C10H9BrO3/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2 |
| Standard InChI Key | VDUOIKMUXZANJS-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)CC1=O)C2=CC=C(O2)Br |
| Canonical SMILES | C1C(CC(=O)CC1=O)C2=CC=C(O2)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identity
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione consists of a cyclohexane-1,3-dione core with a 5-bromofuran-2-yl substituent at the 5-position of the cyclohexane ring. This arrangement creates a molecule with multiple reactive sites, enabling diverse chemical transformations. The compound has a defined chemical identity that distinguishes it from related derivatives.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.09 g/mol |
| CAS Number | 1216614-19-5 |
| MDL Number | MFCD12827891 |
The molecule contains multiple functional groups including a brominated furan heterocycle, a 1,3-diketone system, and a cyclic structure that contributes to its reactivity and synthetic utility . The presence of these functional groups creates potential for both electrophilic and nucleophilic reactions, making it a valuable synthetic intermediate.
Physical Properties
The physical characteristics of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione reflect its molecular structure and intermolecular interactions. While direct experimental data for this specific compound is limited, comparative analysis with similar structures allows reasonable estimation of its properties.
| Physical Property | Observed/Estimated Value |
|---|---|
| Physical State at 25°C | Solid |
| Color | Tan to light brown |
| Solubility | Soluble in chloroform, methanol, and other polar organic solvents |
The compound shares structural similarities with 5-(2-Furyl)cyclohexane-1,3-dione, which is a beta-diketone . The addition of the bromine atom at the 5-position of the furan ring increases the molecular weight from 178.18 g/mol (for the non-brominated analog) to 257.09 g/mol, likely affecting its melting point, solubility profile, and other physical properties.
Synthetic Approaches
Direct Bromination Methods
One common approach to synthesizing 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione involves the bromination of 5-(2-furyl)cyclohexane-1,3-dione. This method typically employs brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to achieve selective bromination at the 5-position of the furan ring.
The reaction typically proceeds under mild conditions to avoid multiple bromination or degradation of the furan ring. The presence of the cyclohexane-1,3-dione moiety can influence the regioselectivity of the bromination, primarily directing it to the 5-position of the furan ring due to electronic effects .
Coupling Reactions
An alternative synthetic route involves coupling reactions between brominated furan derivatives and cyclohexane-1,3-dione. Research has shown that 2-bromo-5-(2-bromo-2-nitroethenyl)furan can react with cyclohexane-1,3-dione upon heating in boiling benzene in the presence of triethylamine to form 3-(5-bromofuran-2-yl)-2-nitro-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones . This reaction demonstrates the potential for creating carbon-carbon bonds between brominated furan derivatives and cyclohexane-1,3-dione structures.
The reaction conditions for such coupling typically include:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Benzene or other aromatic solvents |
| Base | Triethylamine or similar tertiary amines |
| Temperature | Reflux conditions (approximately 80°C) |
| Reaction Time | 3-24 hours depending on substituents |
These coupling reactions represent valuable methods for constructing the carbon skeleton necessary for 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione and related compounds.
Chemical Reactivity
Reactions Involving the Diketone Moiety
The 1,3-diketone functionality in 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione exhibits characteristic reactivity patterns similar to those observed in other cyclohexane-1,3-diones. This includes:
-
Keto-enol tautomerism, with the enol form often predominating due to intramolecular hydrogen bonding
-
Reactivity as a nucleophile at the alpha carbon position between the two carbonyl groups
-
Potential for condensation reactions with amines and related compounds
The compound can participate in various condensation reactions, as evidenced by the formation of complex heterocyclic compounds from related structures. For example, the reaction of 5-methylcyclohexane-1,3-dione (a similar diketone) leads to the formation of various derivatives with potential pharmaceutical applications .
Reactions Involving the Bromofuran Moiety
The 5-bromofuran component provides additional reactivity pathways, particularly through:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Nucleophilic substitution of the bromine atom
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Participation in cycloaddition reactions
Bromonitroalkenes, which share structural similarities with bromofuran derivatives, are known to be efficient intermediates in organic synthesis. They can react with various functional groups including active methylene compounds, 1,2-dicarbonyls, enamines, and electron-rich arenes . This suggests similar versatility for the bromofuran portion of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione.
Applications in Synthetic Chemistry
As a Building Block for Heterocyclic Compounds
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione serves as a valuable precursor for constructing more complex heterocyclic structures. Research demonstrates that furyl-substituted cyclohexane-1,3-diones can participate in reactions leading to benzofuran derivatives and other fused heterocyclic systems.
The formation of 3-(5-bromofuran-2-yl)-2-nitro-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones from the reaction of 2-bromo-5-(2-bromo-2-nitroethenyl)furan with cyclohexane-1,3-dione illustrates the potential for creating complex heterocyclic architectures . These reactions often proceed through initial condensation at the active methylene position of the diketone, followed by cyclization.
Synthesis of Biologically Active Compounds
The structural features of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione make it suitable for developing compounds with potential biological activity. Similar structures have been employed in the synthesis of compounds with cytotoxic properties, as evidenced by research on cyclopenta[b]quinoline-1,8-dione derivatives .
The 2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione, which contains the 5-(2-furyl)cyclohexane-1,3-dione core with additional functional groups, has been identified as having potential applications in medicinal chemistry due to its diverse functional groups. By extension, 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione, with its brominated furan moiety, presents opportunities for developing novel bioactive compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione would exhibit characteristic signals for both the cyclohexane-1,3-dione and bromofuran moieties. Based on comparative analysis with similar compounds, the expected key signals include:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan H-3 | 6.2-6.4 | doublet |
| Furan H-4 | 6.4-6.6 | doublet |
| Cyclohexane H-5 | 3.2-3.5 | multiplet |
| Cyclohexane CH₂ groups | 2.1-2.9 | complex multiplets |
| Enol OH (if present) | 10-12 | broad singlet |
The ¹³C NMR would show signals corresponding to the carbonyl carbons (approximately 190-200 ppm), furan carbons (110-150 ppm), and the cyclohexane carbons (20-50 ppm), with the C-5 of the cyclohexane ring appearing at approximately 35-40 ppm.
Infrared Spectroscopy
The infrared spectrum would feature characteristic absorption bands that reflect the functional groups present in the molecule:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O stretching | 1680-1720 |
| C=C stretching (furan) | 1550-1580 |
| C-O-C stretching (furan) | 1020-1080 |
| C-Br stretching | 600-650 |
| Enol OH (if present) | 3200-3400 (broad) |
These spectroscopic features allow for the definitive identification and characterization of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione and monitoring of reactions involving this compound.
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